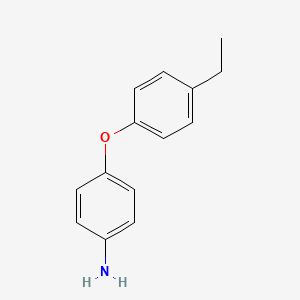

4-(4-Ethylphenoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-11-3-7-13(8-4-11)16-14-9-5-12(15)6-10-14/h3-10H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZDEKXXWFNXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427969 | |

| Record name | 4-(4-ethylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41295-21-0 | |

| Record name | 4-(4-ethylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "molecular fingerprint" based on the vibrational transitions of the molecule's bonds. For 4-(4-Ethylphenoxy)aniline, the IR spectrum can be analyzed to confirm the presence of key functional groups and to infer details about its molecular conformation.

The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent functional groups, including the amine (-NH2) group, the aromatic rings, the ether linkage (C-O-C), and the ethyl (-CH2CH3) group. The assignment of these bands is based on established group frequency regions and comparison with related molecules such as aniline (B41778) and 4-ethylaniline.

Key vibrational modes for this compound include:

N-H Stretching: Primary aromatic amines typically show two distinct bands in the region of 3500-3300 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be observed just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the two aromatic rings typically give rise to a set of medium to strong bands in the 1600-1450 cm⁻¹ region.

N-H Bending: The scissoring or bending vibration of the -NH2 group is anticipated in the 1650-1580 cm⁻¹ range.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is expected to produce a strong band in the 1335-1250 cm⁻¹ region.

C-O-C Stretching: The asymmetric stretching of the ether linkage is a characteristic and strong band typically found in the 1275-1200 cm⁻¹ range. The symmetric stretch is weaker and appears around 1075-1020 cm⁻¹.

C-H Bending: Out-of-plane (OOP) bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern and appear as strong bands in the 900-675 cm⁻¹ region.

The following interactive table provides a summary of the expected characteristic IR band assignments for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Asymmetric Stretching | 3450 - 3400 | Medium |

| N-H Symmetric Stretching | 3380 - 3330 | Medium |

| Aromatic C-H Stretching | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretching | 2980 - 2850 | Medium |

| N-H Bending (Scissoring) | 1630 - 1580 | Medium-Strong |

| Aromatic C=C Stretching | 1610 - 1450 | Medium-Strong |

| C-N Stretching | 1320 - 1250 | Strong |

| Asymmetric C-O-C Stretching | 1260 - 1200 | Strong |

| Symmetric C-O-C Stretching | 1050 - 1000 | Medium |

| Aromatic C-H Out-of-Plane Bending | 850 - 800 | Strong |

While IR spectroscopy is primarily used for functional group identification, it can also provide subtle clues about the molecule's conformation. The precise positions and shapes of certain absorption bands can be influenced by factors such as steric hindrance and electronic effects, which in turn are related to the three-dimensional arrangement of the atoms.

For this compound, the conformation is largely defined by the torsional angles around the C-O and C-N bonds. Changes in these angles can affect the conjugation between the aromatic rings and the lone pairs of electrons on the oxygen and nitrogen atoms. While detailed conformational analysis often requires more advanced techniques or computational modeling, IR spectroscopy can offer preliminary insights. For instance, the intensity and frequency of the C-O-C and C-N stretching bands may shift depending on the degree of coplanarity between the aromatic rings and the substituent groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques, are crucial for a complete structural assignment.

The ¹H NMR spectrum of this compound will show distinct signals for each unique proton environment in the molecule. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are key to assigning the protons to their respective positions.

The expected ¹H NMR signals for this compound are:

Aromatic Protons: The protons on the two benzene (B151609) rings will appear in the aromatic region, typically between 6.5 and 7.5 ppm. Due to the influence of the electron-donating -NH2 and -O- groups, these protons will be shifted to characteristic positions. The protons on the aniline ring are expected to be more upfield than those on the phenoxy ring. The para-substitution pattern will lead to two sets of doublets for each ring, appearing as an AA'BB' system.

Amine Protons: The two protons of the -NH2 group will likely appear as a broad singlet. The chemical shift of this signal can be variable and is dependent on the solvent, concentration, and temperature.

Ethyl Group Protons: The ethyl group will give rise to two signals: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, due to coupling with each other.

The following interactive table summarizes the predicted ¹H NMR data for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (ortho to -NH2) | 6.6 - 6.8 | Doublet | 2H |

| Aromatic H (meta to -NH2) | 6.8 - 7.0 | Doublet | 2H |

| Aromatic H (ortho to -O-) | 6.9 - 7.1 | Doublet | 2H |

| Aromatic H (meta to -O-) | 7.1 - 7.3 | Doublet | 2H |

| -NH2 | 3.5 - 4.5 | Broad Singlet | 2H |

| -CH2- (Ethyl) | 2.5 - 2.7 | Quartet | 2H |

| -CH3 (Ethyl) | 1.1 - 1.3 | Triplet | 3H |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of their electronic environment.

For this compound, the ¹³C NMR spectrum will show signals for the twelve aromatic carbons and the two aliphatic carbons of the ethyl group. The carbons attached to the electronegative nitrogen and oxygen atoms (ipso-carbons) will have characteristic chemical shifts.

The following interactive table presents the predicted ¹³C NMR chemical shifts for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C (ipso, attached to -NH2) | 140 - 145 |

| C (ortho to -NH2) | 115 - 120 |

| C (meta to -NH2) | 120 - 125 |

| C (ipso, attached to -O-) | 150 - 155 |

| C (ipso, attached to -O- on phenoxy ring) | 155 - 160 |

| C (ortho to -O-) | 118 - 123 |

| C (meta to -O-) | 128 - 133 |

| C (ipso, attached to ethyl group) | 135 - 140 |

| -CH2- (Ethyl) | 27 - 32 |

| -CH3 (Ethyl) | 15 - 20 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the ortho and meta protons on each aromatic ring, as well as between the -CH2- and -CH3 protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique shows correlations between protons and the carbon atoms to which they are directly attached. It is invaluable for assigning the signals of protonated carbons. For instance, the aromatic proton signals can be directly correlated to their corresponding aromatic carbon signals.

By combining the information from these 1D and 2D NMR experiments, a complete and detailed structural elucidation of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elucidating the structure of compounds.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. Unlike nominal mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. For "this compound," with a molecular formula of C₁₄H₁₅NO, the theoretical exact mass can be calculated. This high level of accuracy is crucial for confirming the molecular formula and differentiating it from other potential isomers or impurities.

Table 1: Theoretical High-Resolution Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₅NO |

| Theoretical Monoisotopic Mass | 213.115364 Da |

| Ionization Mode | [M+H]⁺ |

| Theoretical m/z | 213.123189 Da |

Note: The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O).

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented to produce product ions. The resulting fragmentation pattern provides valuable information about the compound's structure. In a hypothetical MS/MS experiment for "this compound," the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation. The fragmentation would likely occur at the ether linkage and the bonds associated with the ethyl group, leading to characteristic fragment ions. Analyzing these fragments allows for the reconstruction of the molecule's connectivity, confirming the presence of the ethylphenoxy and aniline moieties.

Table 2: Plausible Fragmentation Pathways for [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

| 213.12 | [C₈H₁₀O]⁺ | C₆H₅N |

| 213.12 | [C₆H₇N]⁺ | C₈H₈O |

| 213.12 | [C₁₂H₈NO]⁺ | C₂H₅ |

Note: The fragmentation patterns are predictive and would require experimental verification.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For "this compound" (C₁₄H₁₅NO), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of carbon, hydrogen, nitrogen, and oxygen. Experimental results from an elemental analyzer are then compared to these theoretical values to verify the compound's purity and empirical formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 14 | 168.154 | 78.84% |

| Hydrogen | H | 1.008 | 15 | 15.120 | 7.09% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.57% |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.50% |

| Total | 213.280 | 100.00% |

Reactivity and Derivatization Pathways of 4 4 Ethylphenoxy Aniline

Reactions at the Amino Group

The primary amino group is a key site for the reactivity of 4-(4-Ethylphenoxy)aniline, enabling several important transformations.

Schiff Base Formation and Condensation Reactions

Primary aromatic amines, such as this compound, readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule.

The general reaction is as follows:

this compound + Aldehyde/Ketone ⇌ Schiff Base + Water

These reactions are typically reversible and can be driven to completion by removing the water formed. The resulting Schiff bases are versatile intermediates in organic synthesis.

Acylation and Sulfonylation Processes

The amino group of this compound can be readily acylated and sulfonylated.

Acylation involves the reaction with acylating agents like acyl chlorides or acid anhydrides to form amides. For instance, reacting this compound with acetyl chloride or acetic anhydride (B1165640) yields N-(4-(4-ethylphenoxy)phenyl)acetamide. This reaction is often employed to "protect" the amino group. pearson.comutdallas.eduuomustansiriyah.edu.iqlibretexts.org The resulting amide is less reactive towards electrophiles than the original amine, which can be advantageous in controlling subsequent reactions on the aromatic rings. ucalgary.cachemistrysteps.com The acetyl group can later be removed by hydrolysis to regenerate the amine. pearson.comucalgary.ca

Sulfonylation is the reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base to produce sulfonamides. organic-chemistry.orgsemanticscholar.orgresearchgate.net This process introduces a sulfonyl group, which is a key structural motif in many biologically active compounds. The reaction of anilines with sulfonyl chlorides can sometimes be limited by the need for harsh conditions, especially for less nucleophilic anilines. semanticscholar.org

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride / Acetic Anhydride | Amide |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide |

Diazotization and Subsequent Coupling Reactions

As a primary aromatic amine, this compound can undergo diazotization. byjus.com This reaction involves treating the amine with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgunacademy.comyoutube.com The product is a diazonium salt, specifically 4-(4-ethylphenoxy)benzenediazonium chloride.

Diazonium salts are highly useful synthetic intermediates. They are weak electrophiles and can react with electron-rich aromatic compounds, such as phenols and other anilines, in a process known as azo coupling. wikipedia.orgicrc.ac.iricrc.ac.irresearchgate.net This electrophilic aromatic substitution reaction results in the formation of brightly colored azo compounds, which are widely used as dyes. wikipedia.orgunb.ca For example, coupling the diazonium salt of this compound with phenol (B47542) would likely result in substitution at the para-position of the phenol ring. wikipedia.orgchemguide.co.uk The pH of the reaction medium is crucial; coupling with phenols is typically carried out in mildly alkaline conditions (pH 9-10), while coupling with anilines requires mildly acidic conditions (pH 4-5). stackexchange.comlibretexts.org

Electrophilic Aromatic Substitution on the Phenoxy and Aniline (B41778) Rings

Both aromatic rings in this compound are susceptible to electrophilic aromatic substitution (EAS), but their reactivity and the position of substitution are governed by the existing substituents. wikipedia.org

Regioselectivity and Directing Effects of Substituents

The directing effect of a substituent determines the position at which an incoming electrophile will attack the benzene (B151609) ring. pressbooks.pubucalgary.ca Substituents are generally classified as either ortho, para-directors or meta-directors. chemistrytalk.orgaakash.ac.inyoutube.com

Aniline Ring: This ring is substituted with an amino group (-NH2) and a 4-ethylphenoxy group (-O-Ar).

The amino group is a very strong activating group due to its ability to donate its lone pair of electrons into the ring via resonance. wikipedia.orglibretexts.orgmasterorganicchemistry.com This increases the electron density at the ortho and para positions, making it a powerful ortho, para-director. wikipedia.orgaakash.ac.inlibretexts.orgnih.gov

The phenoxy group (an ether) is also an activating, ortho, para-directing group for similar reasons. pressbooks.publibretexts.orgmasterorganicchemistry.com

Since the amino and phenoxy groups are para to each other, electrophilic attack will be directed to the positions ortho to the highly activating amino group (positions 2 and 6 on the aniline ring).

Phenoxy Ring: This ring is substituted with an ether oxygen and an ethyl group (-CH2CH3).

The ether oxygen is an activating, ortho, para-director. pressbooks.publibretexts.orgmasterorganicchemistry.com

The ethyl group is a weakly activating, ortho, para-director through an inductive effect. youtube.comlibretexts.org

As these groups are para to each other, substitution will occur at the positions ortho to the stronger activating group, the ether oxygen (positions 2' and 6' on the phenoxy ring).

| Ring | Substituent | Effect | Directing Preference |

|---|---|---|---|

| Aniline Ring | Amino (-NH2) | Strongly Activating | Ortho, Para |

| Phenoxy (-OAr) | Activating | Ortho, Para | |

| Phenoxy Ring | Ether (-O-) | Activating | Ortho, Para |

| Ethyl (-CH2CH3) | Weakly Activating | Ortho, Para |

Control of Multiple Substitutions

The high reactivity of the aniline ring, conferred by the amino group, can lead to challenges in controlling electrophilic aromatic substitution reactions. ucalgary.ca For example, reactions like bromination can proceed rapidly without a catalyst, often resulting in polysubstitution at all available ortho and para positions. ucalgary.cachemistrysteps.com

To achieve monosubstitution, the reactivity of the amino group must be moderated. ucalgary.ca A common and effective strategy is the temporary conversion of the amino group into an amide via acylation (as discussed in section 4.1.2). pearson.comutdallas.eduucalgary.cachemistrysteps.com The resulting N-acetyl group is still an ortho, para-director but is significantly less activating than a free amino group. ucalgary.ca This is because the lone pair on the nitrogen is delocalized into the adjacent carbonyl group, making it less available to donate into the aromatic ring. ucalgary.cachemistrysteps.com This reduced activation allows for controlled, single substitutions on the ring. chemistrysteps.com After the desired electrophilic substitution has been performed, the acetyl group can be removed by acid or base-catalyzed hydrolysis, restoring the amino group. pearson.comucalgary.ca

Nucleophilic Substitution Reactions (Beyond SNAr in Synthesis)

The primary amino group (-NH₂) of this compound is a key functional group that dictates much of its reactivity. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and capable of attacking electron-deficient centers. While the nucleophilicity of the aniline nitrogen is somewhat attenuated by the delocalization of this lone pair into the adjacent aromatic ring, it remains sufficiently reactive to participate in a variety of nucleophilic substitution reactions. These reactions are fundamental for extending the molecular framework and introducing new functionalities, which often serve as precursors for subsequent cyclization steps.

Key nucleophilic substitution reactions involving the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a crucial step in many synthetic pathways, as the resulting amide can be a stable final product or an intermediate for further transformations.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Condensation with Carbonyls: The reaction of the primary amine with aldehydes or ketones is a cornerstone of its derivatization, leading to the formation of imines (Schiff bases). These imines are pivotal intermediates in the synthesis of numerous nitrogen-containing heterocycles, including azetidinones.

These initial derivatizations of the amine group are essential for building the necessary precursors for more complex heterocyclic structures.

Formation of Diverse Heterocyclic Systems Incorporating the Aryloxyaniline Core

The this compound scaffold is an excellent starting material for the synthesis of a wide array of heterocyclic compounds. By leveraging the reactivity of the amino group and the aromatic rings, chemists can construct various five- and six-membered heterocyclic systems, many of which are of interest in medicinal and materials chemistry.

Imidazole (B134444) Derivatives: Imidazoles are significant five-membered aromatic heterocycles. Several synthetic strategies can be employed to construct imidazole rings using this compound as a key precursor.

Van Leusen Imidazole Synthesis: This is a powerful method for forming 1,4,5-trisubstituted imidazoles. The synthesis begins with the condensation of this compound with an aldehyde to form an aldimine. This intermediate then reacts with tosylmethylisocyanide (TosMIC) in the presence of a base, such as potassium carbonate, to yield the target imidazole derivative.

Debus-Radziszewski Imidazole Synthesis: This classical method involves a one-pot, multi-component reaction of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and an amine (in this case, this compound) in the presence of ammonia (B1221849) or ammonium (B1175870) acetate.

From α-Aminoketones: An alternative route involves the initial reaction of this compound with an α-haloketone to form an α-(arylamino)ketone. This intermediate can then be cyclized with a cyanate (B1221674) or thiocyanate (B1210189) to form imidazol-2-ones or imidazole-2-thiones, respectively.

Azetidinone Derivatives: Azetidin-2-ones, commonly known as β-lactams, are four-membered cyclic amides. The most prominent method for their synthesis from an aniline precursor is the Staudinger [2+2] cycloaddition.

The general pathway involves two main steps:

Imine Formation: this compound is condensed with a substituted aldehyde in a suitable solvent to form the corresponding N-aryl imine (Schiff base).

Cycloaddition: The imine is then reacted with a ketene (B1206846), which is typically generated in situ. A common method for ketene generation is the dehydrohalogenation of an acyl chloride, such as chloroacetyl chloride, using a tertiary amine base like triethylamine. The ketene undergoes a [2+2] cycloaddition with the C=N bond of the imine to form the 2-azetidinone ring.

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | This compound + Ar-CHO | Glacial acetic acid, Reflux | Schiff Base (Imine) |

| 2 | Schiff Base + Chloroacetyl chloride | Triethylamine (TEA), DMF/Ethanol, Stirring | 2-Azetidinone Derivative |

Oxadiazole Rings: 1,3,4-Oxadiazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms. A common synthetic route that could incorporate the this compound moiety involves several steps:

The aniline is first converted into a corresponding benzoic acid derivative (e.g., via Sandmeyer reaction to introduce a nitrile followed by hydrolysis).

This acid is then converted to an acyl hydrazide by reacting its ester form with hydrazine (B178648) hydrate (B1144303).

The acyl hydrazide is the key precursor. It can be cyclized under various conditions. For instance, reaction with carbon disulfide in the presence of potassium hydroxide, followed by acidification, yields a 1,3,4-oxadiazole-2-thiol. Alternatively, dehydrative cyclization of a diacylhydrazine intermediate, formed by reacting the acyl hydrazide with an acyl chloride, can be achieved using reagents like phosphorus oxychloride (POCl₃).

Triazole Rings: Triazoles, which exist as 1,2,3- and 1,2,4-isomers, are another important class of nitrogen-containing heterocycles.

1,2,4-Triazoles: A plausible synthesis starts with the conversion of this compound to its corresponding isothiocyanate. Reaction of this isothiocyanate with hydrazine hydrate would yield a thiosemicarbazide (B42300). Cyclization of the thiosemicarbazide under basic conditions can lead to the formation of a 1,2,4-triazole-3-thiol ring.

1,2,3-Triazoles: The most prominent modern method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". To apply this to this compound, the amino group would first be converted to an azide (B81097) via diazotization followed by reaction with sodium azide. The resulting aryl azide can then be reacted with a terminal alkyne in the presence of a Cu(I) catalyst to afford the 1,2,3-triazole derivative.

Pyrazole (B372694) Derivatives: Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. The classical Knorr pyrazole synthesis is the most common approach.

Hydrazine Formation: The synthesis requires a hydrazine derivative. This compound can be converted into 4-(4-ethylphenoxy)phenylhydrazine. This is typically achieved by diazotization of the aniline with sodium nitrite and hydrochloric acid, followed by reduction of the resulting diazonium salt with a reducing agent like tin(II) chloride or sodium sulfite.

Cyclocondensation: The prepared 4-(4-ethylphenoxy)phenylhydrazine is then reacted with a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone) or an α,β-unsaturated ketone. This cyclocondensation reaction, often carried out in an acidic or alcoholic medium, yields the corresponding substituted pyrazole.

Pyrrolidinone Derivatives: Pyrrolidin-2-ones (γ-lactams) are five-membered saturated lactams. Several methods are available for their synthesis from anilines.

From Donor-Acceptor Cyclopropanes: A modern approach involves the Lewis acid-catalyzed reaction of an aniline with a donor-acceptor (DA) cyclopropane (B1198618). This process opens the cyclopropane ring to form a γ-amino ester intermediate, which then undergoes in situ lactamization to form the 1,5-substituted pyrrolidin-2-one.

Multicomponent Reactions: One-pot multicomponent reactions provide an efficient route. For example, the reaction of an aniline, an aldehyde, and diethyl acetylenedicarboxylate (B1228247) can yield substituted 3-pyrrolin-2-ones. The proposed mechanism involves the initial formation of an imine from the aniline and aldehyde, which then reacts with the acetylenic ester in a series of steps including addition and intramolecular cyclization.

From Diketones: A practical synthesis of N-aryl-substituted pyrrolidines (which can be oxidized to pyrrolidinones) involves the successive reductive amination of 1,4-diketones with anilines via iridium-catalyzed transfer hydrogenation.

| Heterocycle | Key Precursor from Aniline | Primary Reaction Type | Key Reagents |

|---|---|---|---|

| Imidazole | Imine | van Leusen Reaction | Aldehyde, TosMIC, K₂CO₃ |

| Azetidinone | Imine | Staudinger [2+2] Cycloaddition | Aldehyde, Chloroacetyl chloride, TEA |

| 1,3,4-Oxadiazole | Acyl hydrazide | Cyclodehydration / Cyclization | CS₂, KOH or POCl₃ |

| 1,2,3-Triazole | Aryl azide | CuAAC "Click" Reaction | NaNO₂/HCl; NaN₃; Terminal alkyne, Cu(I) |

| Pyrazole | Aryl hydrazine | Knorr Cyclocondensation | NaNO₂/HCl; SnCl₂; 1,3-Dicarbonyl compound |

| Pyrrolidinone | Aniline | Multicomponent Reaction | Aldehyde, Diethyl acetylenedicarboxylate |

Investigation of Novel Reaction Pathways and Catalytic Applications

The unique electronic and structural features of this compound and its derivatives open avenues for exploring novel reaction methodologies and applications in catalysis.

Precursors for Bioactive Molecules and Catalysts: Anilines are fundamental precursors for a vast range of bioactive molecules and are used in the development of ligands for catalysis. The this compound framework can be incorporated into more complex structures through modern synthetic methods such as hydroxylamine-mediated C-C amination via an aza-Hock rearrangement.

Monomers for Polyanilines: Substituted anilines can be used as monomers for the synthesis of conducting polymers. Poly(aniline-co-pyrrole) and other copolymers have been synthesized and investigated for their structural, thermal, and morphological characteristics. The ethylphenoxy group in this compound could be used to tune the solubility and processing properties of the resulting polymer, making it a candidate for applications in materials science.

Ligands in Homogeneous Catalysis: The nitrogen atom of the amino group and the oxygen atom of the ether linkage could potentially act as a bidentate ligand for transition metals. Such complexes could be investigated for their catalytic activity in various organic transformations, including cross-coupling reactions, hydrogenations, or oxidations.

Substrates in Novel Catalytic Reactions: The development of new catalytic systems enables novel transformations of anilines. For example, biopolymer-based heterogeneous catalysts have been successfully used to synthesize N-aryl-4-aryldihydropyridines from various anilines in multicomponent reactions. Exploring the reactivity of this compound in such catalyzed, environmentally benign reactions could lead to efficient syntheses of novel and complex molecular architectures.

Further research into these areas could unlock new synthetic capabilities and applications for derivatives of this compound, expanding its utility beyond its current role as a synthetic intermediate.

Theoretical and Computational Studies on 4 4 Ethylphenoxy Aniline and Analogous Structures

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods can elucidate electron distribution, orbital energies, and reactive sites, which collectively govern the chemical behavior of 4-(4-Ethylphenoxy)aniline.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. rsc.org It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. DFT calculations can be employed to optimize the molecular geometry, determine vibrational frequencies, and calculate various electronic properties.

For aniline (B41778) and its derivatives, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, have been successfully used to determine chemical descriptors like ionization potential, electron affinity, chemical potential, and chemical hardness. thaiscience.info These calculations have also been applied to investigate the impact of substituents on the electronic properties and reactivity of the aniline moiety. journaleras.com In the case of this compound, DFT would be instrumental in understanding how the ethylphenoxy group influences the electron density on the aniline ring and the amino group.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. wuxibiology.comajchem-a.com

For substituted anilines, the HOMO is typically localized on the aniline ring and the nitrogen atom, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, is generally distributed over the aromatic system. The nature of the substituent can significantly alter the energies of these orbitals. For this compound, the electron-donating nature of the ethoxy group is expected to raise the HOMO energy, making the molecule more susceptible to oxidation and electrophilic substitution on the aniline ring.

A smaller HOMO-LUMO gap, as calculated by DFT, generally implies higher chemical reactivity. wuxibiology.com Studies on analogous aromatic amines show that electron-donating substituents tend to decrease the HOMO-LUMO gap. thaiscience.info

Table 1: Representative Frontier Molecular Orbital Energies for Aniline and a Substituted Aniline (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline | -5.52 | -0.25 | 5.27 |

| p-Anisidine | -5.21 | -0.18 | 5.03 |

Note: The values in this table are illustrative and based on typical DFT calculations for aniline and its derivatives. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For aniline and its derivatives, the most negative potential is typically located around the nitrogen atom of the amino group, making it a primary site for protonation and interaction with electrophiles. cdnsciencepub.com The aromatic ring also exhibits regions of negative potential, particularly at the ortho and para positions relative to the amino group. journaleras.comnih.gov In this compound, the presence of the ethylphenoxy group would further modulate the MEP. The oxygen atom of the ether linkage would also represent a region of negative electrostatic potential. MEP analysis can thus provide a detailed picture of the reactive sites of the molecule. journaleras.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the molecule's potential energy surface and dynamic behavior.

Due to the presence of several rotatable bonds, particularly the C-O-C ether linkage and the C-N bond, this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers between them. This can be achieved through systematic rotation of dihedral angles and subsequent energy calculations using methods like molecular mechanics or DFT. For analogous diaryl ethers, computational studies have elucidated the preferred conformations and rotational barriers. nih.govacs.org The dihedral angles between the two aromatic rings are key conformational parameters.

Molecular dynamics (MD) simulations provide a time-resolved picture of the molecule's motion. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of this compound at a given temperature. These simulations can reveal the accessible conformations, the dynamics of conformational changes, and the interactions with solvent molecules. For similar flexible molecules, MD simulations have been used to understand their dynamic behavior in solution. scispace.com

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states. researcher.lifemdpi.com For this compound, computational methods can be used to study various potential reactions, such as electrophilic substitution, oxidation, and bond cleavage.

A computational study on the reaction of 4-methyl aniline (a close analog) with hydroxyl radicals using DFT and coupled-cluster methods has provided detailed insights into the reaction mechanism. researchgate.netmdpi.com This study identified the key reaction pathways, including addition to the aromatic ring and hydrogen abstraction from the amino group, and characterized the corresponding transition states. The calculated reaction kinetics were also in good agreement with experimental data. mdpi.com Similar methodologies could be applied to study the atmospheric oxidation of this compound or its reactions with other radicals.

Furthermore, computational studies on the formation of diaryl ethers, a key structural feature of this compound, have elucidated the reaction mechanisms, including the role of catalysts and the energetics of the reaction pathway. nih.gov These studies provide a framework for understanding the synthesis and potential degradation pathways of this molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.gov Once a reliable QSPR model is developed, it can be used to predict the properties of new or untested compounds.

For aniline and its derivatives, QSPR models have been developed to predict various properties, including pKa, toxicity, and chromatographic retention times. These models typically use a set of molecular descriptors, which are numerical representations of the molecule's structural and electronic features. These descriptors can be calculated from the molecular structure using computational chemistry software.

A QSPR model for a property of this compound could be developed by compiling a dataset of related compounds with known property values. Molecular descriptors for these compounds would then be calculated, and statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build the predictive model. Such a model could then be used to estimate the desired property for this compound. The development of robust QSPR models can significantly aid in the design of molecules with desired properties and in the assessment of their potential environmental impact. nih.gov

Advanced Materials Applications of 4 4 Ethylphenoxy Aniline and Its Derivatives

Liquid Crystalline Materials Development

The unique molecular structure of 4-(4-Ethylphenoxy)aniline, featuring a semi-rigid core and an active amino group, makes it a valuable building block in the synthesis of advanced liquid crystalline materials. Its derivatives, particularly Schiff bases formed by the condensation of the aniline's amino group with various aldehydes, have been explored for their mesogenic properties. These materials are of significant interest due to their potential applications in display technologies and other electro-optic devices.

Design Principles for Mesogenic Aryloxyanilines

The design of liquid crystalline molecules based on aryloxyaniline scaffolds like this compound follows established principles aimed at inducing and controlling mesophase behavior. The key is to create a molecule with an appropriate balance of rigidity and flexibility, as well as anisotropic geometry.

Mesogenic Core: The central rigid part of the molecule, known as the mesogenic core, is fundamental for the formation of a liquid crystalline phase. In derivatives of this compound, this core is typically extended by forming an azomethine (Schiff base) linkage (-CH=N-). This linkage adds to the linearity and rigidity of the molecular structure, which is a crucial factor for achieving the orientational order characteristic of liquid crystals. The two interconnected phenyl rings of the aryloxyaniline structure contribute to this essential rigidity.

Terminal Groups: The groups at the ends of the mesogenic core have a significant influence on the type and stability of the mesophase. The ethyl group in this compound is one such terminal group. By reacting the aniline (B41778) with different aromatic aldehydes, a second, variable terminal group is introduced. The polarity, size, and geometry of this second terminal group can be systematically varied to fine-tune the mesomorphic properties. For instance, attaching long flexible alkyl or alkoxy chains can promote the formation of more ordered smectic phases.

Molecular Geometry: A generally linear or rod-like molecular shape is a prerequisite for the formation of calamitic (rod-like) liquid crystal phases such as nematic and smectic phases. The para-substitution pattern of the phenoxy and aniline rings in this compound naturally lends itself to a linear geometry, which is often enhanced by the formation of a Schiff base linkage.

A representative structure of a mesogenic Schiff base derived from this compound is shown below, where 'R' represents a variable terminal group.

| Component | Function | Example from this compound Derivative |

| Flexible Chain | Influences melting point and smectic phase stability | Ethyl group (-CH₂CH₃) |

| Rigid Core | Induces anisotropy and orientational order | Biphenyl ether and azomethine linkage |

| Terminal Group (R) | Modifies mesophase type and transition temperatures | -OCH₃, -CN, -NO₂, etc. |

Thermotropic and Lyotropic Mesophase Behavior

Liquid crystals are broadly classified into two types based on the primary means of inducing the mesophase: thermotropic and lyotropic.

Thermotropic Behavior: Derivatives of this compound primarily exhibit thermotropic liquid crystalline behavior, where the transition to a mesophase occurs upon changing the temperature. mdpi.com When a crystalline solid of such a compound is heated, it melts into a liquid crystalline phase before turning into an isotropic liquid at a higher temperature. The specific phases observed (e.g., nematic, smectic A, smectic C) and the transition temperatures are highly dependent on the molecular structure. For example, many Schiff base derivatives with terminal alkoxy chains display enantiotropic nematic and/or smectic A phases. rdd.edu.iq The thermal stability and the temperature range of these mesophases are key parameters for practical applications.

Lyotropic Behavior: While less common for this class of compounds, lyotropic behavior, where mesophases are formed by dissolving the compound in a suitable solvent, could potentially be induced. mdpi.com This typically requires molecules with amphiphilic character, meaning they possess both polar (hydrophilic) and non-polar (hydrophobic) parts. While the basic aryloxyaniline structure is not strongly amphiphilic, modification with highly polar terminal groups (like carboxylates or poly-ethylene glycol chains) could impart lyotropic properties.

Correlation of Molecular Architecture with Mesomorphic Properties

The liquid crystalline properties of aryloxyaniline derivatives are strongly correlated with their specific molecular architecture. Research on analogous systems has established several key structure-property relationships. derpharmachemica.com

Effect of Terminal Alkyl/Alkoxy Chain Length: The length of a flexible terminal chain (the 'R' group in the diagram above) has a profound effect on the mesomorphic properties.

Melting Point: Generally, as the chain length increases, the melting point of the compound tends to decrease in a homologous series, although this trend can sometimes show an alternating (odd-even) effect.

Phase Type: Shorter chains often favor the less-ordered nematic phase. As the chain length increases, the tendency for intermolecular attractions to promote layered arrangements grows, leading to the appearance of more ordered smectic phases. mdpi.com

The following table illustrates a hypothetical trend for a homologous series of Schiff bases derived from this compound and 4-alkoxybenzaldehydes, based on established principles.

| Terminal Alkoxy Chain (-OCnH2n+1) | Expected Dominant Mesophase | Expected Trend in Clearing Temperature (T_c) |

| n = 2 | Nematic | Lower |

| n = 4 | Nematic | - |

| n = 6 | Nematic / Smectic A | - |

| n = 8 | Smectic A | Higher |

Polymer Science and Engineering

The bifunctional nature of this compound, with its reactive amine group and robust aromatic structure, makes it a valuable component in polymer science. It can be used as a monomer for creating high-performance polymers or as an agent to modify and strengthen polymer networks.

Utilization as Monomers for High-Performance Polymer Synthesis (e.g., Polyimides, Poly(amide)imides)

Aromatic diamines are fundamental building blocks for high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. This compound, as an aromatic diamine, is a suitable candidate for the synthesis of polymers like polyimides and poly(amide)imides. nih.govnih.gov

The synthesis of these polymers typically follows a two-step process. For polyimides, the diamine is reacted with a tetracarboxylic dianhydride to form a soluble poly(amic acid) precursor. This precursor can then be cast into a film or shape and subsequently cyclized into the final, insoluble polyimide through thermal or chemical treatment. mdpi.comntu.edu.tw

For poly(amide)imides, the synthesis involves reacting the diamine with a trimellitic acid derivative (such as trimellitic anhydride (B1165640) acid chloride). wikipedia.org The presence of the ether linkage (-O-) and the ethyl group (-CH₂CH₃) in the this compound monomer is expected to impart improved processability to the resulting polymers. These flexible moieties can disrupt the tight packing of polymer chains, leading to better solubility in organic solvents and a lower glass transition temperature compared to polymers made from more rigid diamines. mdpi.comntu.edu.tw This enhanced processability is a significant advantage for manufacturing complex parts and films.

| Polymer Type | Co-monomer | Key Linkage Formed | Expected Properties |

| Polyimide | Tetracarboxylic Dianhydride | Imide Ring | High thermal stability, excellent mechanical properties, chemical resistance. |

| Poly(amide)imide | Trimellitic Anhydride Acid Chloride | Amide and Imide Linkages | High strength, good thermal capability, improved solubility and processability. |

Role as Cross-linking Agents in Polymer Networks

Cross-linking agents, also known as curing agents or hardeners, are crucial for transforming liquid thermosetting resins into hard, infusible, three-dimensional networks. sci-hub.cat The primary amine group (-NH₂) on the this compound molecule contains two active hydrogen atoms that can react with functional groups in other polymers, most notably the epoxide rings in epoxy resins. threebond.co.jpdelamine.com

In the curing of epoxy resins, the amine group opens the epoxy ring in a nucleophilic addition reaction, forming a covalent bond and a new hydroxyl group. Since this compound has two active hydrogens, each molecule can react with two epoxy groups, effectively linking two polymer chains together. This process, when carried out throughout the resin matrix, builds a dense, cross-linked network. delamine.com

The use of an aromatic amine like this compound as a curing agent generally results in a polymer network with high thermal stability and excellent chemical resistance, properties conferred by the rigid aromatic structures incorporated into the final material. The phenoxy ether linkage provides a degree of flexibility that can enhance the toughness and reduce the brittleness of the cured resin compared to systems cured with more rigid aromatic amines.

Impact on Polymer Thermal Stability and Mechanical Properties

The incorporation of rigid aromatic structures into polymer backbones is a well-established strategy for enhancing thermal and mechanical properties. The molecular structure of this compound, characterized by two phenyl rings linked by an ether bond, offers significant rigidity. When used as a monomer or a modifying agent in polymers such as polyimides, polyamides, or epoxy resins, this inherent stiffness can translate into improved material performance.

The presence of bulky, aromatic groups restricts the rotational freedom of polymer chains, leading to an increase in the glass transition temperature (Tg). A higher Tg signifies that the polymer can maintain its structural integrity and mechanical strength at elevated temperatures. The thermal stability of polymers is often dependent on their chemical composition and molecular structure. For instance, aromatic polyester (B1180765) amides have shown increased storage modulus at temperatures ranging from -50°C to 50°C, with the rigidity of the chain structure influencing the modulus value. etflin.com Similarly, the introduction of monomers like this compound can increase the degradation temperature of the resulting polymer.

Mechanically, the rigid phenoxy-aniline units can significantly increase the tensile strength and modulus of the host polymer. researchgate.netmdpi.com This enhancement is due to the efficient transfer of stress along the rigid polymer chains and the strong intermolecular interactions (e.g., pi-pi stacking) between the aromatic rings. Research on thermoplastic polyurethane elastomers (TPU) has shown that incorporating rigid aromatic structures can dramatically improve mechanical properties. semanticscholar.org For example, using an aromatic acetylene (B1199291) compound as a chain extender in TPU nearly doubled the tensile strength compared to the neat polymer. semanticscholar.org This principle suggests that integrating this compound into a polymer matrix would similarly lead to a stiffer, stronger, and more thermally stable material. mdpi.com

Table 1: Predicted Impact of Incorporating this compound on Polymer Properties This table presents a conceptual illustration of the expected changes in polymer properties when a flexible aliphatic monomer is substituted with a rigid aromatic monomer like this compound.

| Property | Polymer with Aliphatic Monomer | Polymer with this compound Monomer | Expected Outcome |

|---|---|---|---|

| Glass Transition Temp. (Tg) | Lower | Higher | Enhanced thermal stability. |

| Tensile Strength | Lower | Higher | Increased strength and load-bearing capacity. semanticscholar.org |

| Tensile Modulus | Lower | Higher | Increased stiffness and rigidity. mdpi.com |

| Elongation at Break | Higher | Lower | Reduced flexibility, more brittle behavior. |

| Thermal Degradation Temp. | Lower | Higher | Improved resistance to heat-induced decomposition. etflin.com |

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Research

Design of Aryloxyaniline-Based Linkers for Porous Material Architectures

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials constructed from organic linkers (or ligands) and inorganic nodes (in the case of MOFs). tcichemicals.comresearchgate.net The properties of these materials, such as pore size, surface area, and chemical functionality, are directly determined by the geometry and chemical nature of the organic linkers. youtube.comresearchgate.net

Aryloxyaniline derivatives, including this compound, represent a promising class of building blocks for these frameworks. The aniline functional group (-NH₂) can participate in the formation of imine-linked COFs, which are known for their high chemical stability. tcichemicals.com To be used as a primary linker, the this compound molecule would need to be modified to possess at least two reactive sites to enable the formation of an extended network. This could involve, for example, adding another amine or a carboxylic acid group to the structure.

The aryloxy core of the molecule provides a rigid and well-defined spacer, which is crucial for creating predictable and ordered porous architectures. The length of the linker dictates the resulting pore size, while its rigidity helps ensure the formation of a stable, crystalline framework rather than an amorphous polymer. mdpi.com The presence of the ether linkage and the ethyl group also introduces specific chemical functionalities and steric bulk that can be used to fine-tune the internal environment of the pores, potentially influencing the material's selectivity in adsorption and separation applications. mdpi.com The synthesis of porous materials is a rapidly developing field, with researchers constantly exploring novel synthetic strategies and applications. researchgate.netbeilstein-journals.orgmdpi.comresearchgate.net

Exploration of Framework Functionalization Strategies

Functionalization is a key strategy for tailoring the properties of COFs and MOFs for specific applications. This can be achieved either by using pre-functionalized linkers during synthesis (a "bottom-up" approach) or by chemically modifying the framework after its construction (a "postsynthetic" or "postsynthetic modification" approach). researchgate.netbohrium.com

A linker derived from this compound offers multiple avenues for functionalization. The ethyl group on the phenoxy ring could serve as a latent functional site, allowing for postsynthetic modifications within the pores of the material. For instance, the ethyl group could undergo reactions to introduce new functional groups, thereby altering the framework's surface properties, such as hydrophobicity or catalytic activity.

Furthermore, the aniline nitrogen, if not involved in framework-forming bonds (e.g., in an imine linkage), can act as a Lewis basic site. This inherent functionality is valuable for applications like gas capture (e.g., CO₂) or catalysis. Postsynthetic modification strategies, such as sequential linker installation, allow for the precise placement of functional groups within the framework, enhancing properties like catalytic efficiency, adsorption capacity, and molecular recognition. researchgate.netnih.gov The ability to introduce functionalities derived from aryloxyanilines can lead to the development of highly specialized and efficient porous materials. researchgate.net

Electronic and Optoelectronic Material Systems

Application as Building Blocks in Organic Semiconductors

Polyaniline (PANI) is one of the most studied conducting polymers due to its unique electronic properties, environmental stability, and redox activity. nih.gov Polymers synthesized from aniline derivatives, such as this compound, are expected to share these semiconducting properties. The inclusion of the 4-ethylphenoxy substituent on the aniline monomer would significantly modify the electronic structure of the resulting polymer compared to unsubstituted polyaniline.

The bulky side group would influence the polymer's morphology and solubility, making it more processable in common organic solvents, which is a significant advantage for fabricating thin-film devices. nih.gov Electronically, the ether linkage and alkyl group can act as electron-donating groups, which would alter the polymer's oxidation potential and HOMO/LUMO energy levels. This tuning of the electronic band gap is critical for applications in organic electronics, such as organic field-effect transistors (OFETs), sensors, and light-emitting diodes (OLEDs). Research has demonstrated that modifying aniline monomers allows for detailed study of how substituents impact the final properties of the polymer, opening pathways for designing materials for specific electronic applications like chemical sensors. nih.gov

Table 2: Conceptual Electronic Properties of Substituted Polyanilines This table provides a conceptual comparison of how different substituents on the aniline monomer might influence the properties of the resulting polymer for semiconductor applications.

| Polymer | Key Structural Feature | Expected Impact on Properties | Potential Application |

|---|---|---|---|

| Polyaniline (PANI) | Unsubstituted | High conductivity in doped state, poor solubility. | General conductive coatings, electrodes. |

| Poly(alkylaniline) | Alkyl chain substituent | Improved solubility, potentially lower conductivity due to steric hindrance. | Processable conductors, sensors. nih.gov |

| Poly(this compound) | Bulky aryloxy substituent | Good solubility, modified band gap, potential for ordered film formation. | Organic transistors (OFETs), selective chemical sensors. |

Development of Photonic Materials and Dyes

Aniline and its derivatives are fundamental precursors in the synthesis of a vast array of synthetic dyes, particularly azo dyes. britannica.com The primary amino group (-NH₂) of this compound can be readily converted into a diazonium salt through a process called diazotization. plantarchives.orgresearchgate.net This reactive intermediate can then be coupled with various electron-rich aromatic compounds (coupling components) such as phenols, naphthols, or other anilines to form an azo compound, characterized by the -N=N- chromophore.

The resulting molecule is a dye whose color and properties are determined by the specific chemical structures of both the diazo component (the this compound derivative) and the coupling component. researchgate.netijsr.net The extensive conjugated system of the final molecule is responsible for absorbing light in the visible spectrum, thus producing color. The 4-ethylphenoxy group in this context would act as an auxochrome—a group that modifies the light-absorbing properties of the chromophore. It can influence the final color (hue), intensity (tinctorial strength), and fastness properties (e.g., resistance to fading from light or washing) of the dye. By selecting different coupling components, a wide palette of colors can be synthesized from this single precursor.

Table 3: Hypothetical Azo Dyes Derived from this compound This table illustrates how different coupling components could lead to various colors when reacted with diazotized this compound.

| Diazo Component | Coupling Component | Resulting Dye Class | Expected Color Range |

|---|---|---|---|

| Diazotized this compound | Phenol (B47542) | Hydroxyazo Dye | Yellow - Orange |

| Diazotized this compound | Aniline | Aminoazo Dye | Yellow - Red |

| Diazotized this compound | 2-Naphthol | Naphthylazo Dye | Orange - Red - Brown |

Future Directions and Emerging Research Avenues for 4 4 Ethylphenoxy Aniline

Sustainable and Green Chemistry Approaches in Synthesis

The chemical industry's growing emphasis on sustainability is driving a paradigm shift in synthetic methodologies. samipubco.com Green chemistry principles, which aim to reduce or eliminate hazardous substances, are becoming central to the synthesis of compounds like 4-(4-Ethylphenoxy)aniline. wjpmr.comresearchgate.net Future research will likely focus on developing more environmentally benign and efficient synthetic routes.

Traditional synthesis methods for diaryl ethers can involve harsh reaction conditions and the use of toxic solvents and reagents. Green alternatives seek to mitigate these issues through several approaches:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov It often leads to higher yields and cleaner reaction profiles, minimizing the need for extensive purification.

Ultrasound-Mediated Synthesis: Sonication provides mechanical energy to the reaction mixture, enhancing reaction rates and yields. This method is recognized as an eco-friendly process that conserves energy. nih.gov

Use of Greener Solvents: Research is focused on replacing traditional, volatile organic compounds with safer alternatives such as water, supercritical fluids (like CO₂), or bio-derived solvents.

Catalyst Development: The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of aryloxyanilines, this includes exploring non-toxic metal catalysts or even organocatalysts to replace less environmentally friendly options.

By embracing these green protocols, the synthesis of this compound can become more economical and ecologically responsible. wjpmr.com

Table 1: Comparison of Synthetic Approaches

| Approach | Key Advantages | Relevance to this compound Synthesis |

|---|---|---|

| Conventional Heating | Well-established procedures. | Often requires high temperatures and long reaction times. |

| Microwave Irradiation | Rapid heating, reduced reaction times, higher yields. nih.gov | Potential for faster, more efficient diaryl ether formation. |

| Ultrasonication | Enhanced reaction rates, energy efficiency. nih.gov | Can improve mass transfer and accelerate the coupling reaction. |

| Solvent-Free Reactions | Reduces solvent waste and simplifies work-up. nih.gov | Mechanochemical methods (grinding) could offer a clean synthetic route. |

Integration into Advanced Catalytic Systems

The molecular structure of this compound, featuring a nucleophilic amine group and electron-rich aromatic rings, makes it a promising candidate for use in advanced catalytic systems. Its future in this field lies in its potential role as a ligand for transition metal catalysts.

Ligands are crucial components of catalytic systems, as they modulate the metal center's electronic properties and steric environment, thereby controlling the catalyst's activity and selectivity. The amine group in this compound can coordinate to a metal center, and the broader aryloxy structure can be tailored to influence the catalytic pocket.

Potential applications could include:

Cross-Coupling Reactions: Derivatives of this compound could serve as ligands in palladium- or copper-catalyzed reactions, such as Buchwald-Hartwig amination or Suzuki coupling, which are fundamental for creating complex organic molecules.

Asymmetric Catalysis: By introducing chiral centers into the this compound scaffold, it may be possible to develop ligands for asymmetric catalysis, enabling the synthesis of single-enantiomer pharmaceuticals and fine chemicals.

Future research will involve synthesizing novel derivatives of this compound and evaluating their performance as ligands in a variety of important chemical transformations.

Exploration of Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound is well-suited for forming such assemblies due to its capacity for hydrogen bonding (via the -NH₂ group) and π-π stacking (via the aromatic rings). researchgate.net

The self-assembly of small molecules into larger, ordered structures can lead to materials with novel properties. mdpi.com For this compound, this could manifest in the formation of:

Organogels: In suitable solvents, the molecules might self-assemble into fibrous networks that immobilize the solvent, forming a gel. These soft materials have potential applications in areas like sensing and controlled release. researchgate.net

Liquid Crystals: Appropriate modification of the molecular structure could induce liquid crystalline phases, where the molecules exhibit a degree of order between that of a liquid and a solid. Such materials are vital for display technologies.

Research in this area will focus on understanding the specific intermolecular forces that govern the self-assembly of this compound and its derivatives, and how these interactions can be controlled to create functional supramolecular materials. mdpi.com

Application of Machine Learning in Compound Design and Property Prediction

For this compound, machine learning can be applied in several ways:

Property Prediction: ML models can be trained on existing chemical data to predict various properties of new, unsynthesized derivatives of this compound. This includes physicochemical properties (e.g., solubility, melting point) and biological activities. researchgate.netsciencedaily.com

De Novo Design: Generative models in AI can design entirely new molecules based on the aryloxyaniline core, optimized for a specific function, such as binding to a particular biological target. nih.gov

High-Throughput Virtual Screening: ML can rapidly screen vast virtual libraries of compounds derived from the this compound scaffold to identify promising candidates for further experimental investigation.

By leveraging AI, researchers can more efficiently navigate the vast chemical space surrounding the aryloxyaniline core, saving time and resources in the discovery of new functional molecules. researchgate.net

Table 2: Machine Learning Applications in Chemical Research

| Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with biological activity. | Rapidly estimate the potential bioactivity of new derivatives. |

| Generative Adversarial Networks (GANs) | AI models that can generate new, viable molecular structures. nih.gov | Design novel aryloxyaniline-based compounds with desired properties. |

Development of Multifunctional Materials Incorporating the Aryloxyaniline Core

The unique combination of an ether linkage, aromatic systems, and a reactive amine group makes the aryloxyaniline scaffold a versatile building block for advanced, multifunctional materials. Future research will likely see the incorporation of the this compound core into polymers and composite materials to impart specific functions.

Potential avenues of exploration include:

High-Performance Polymers: The amine group can serve as a monomer unit for the synthesis of polymers like polyamides or polyimides. The rigid aryloxy structure could enhance the thermal stability and mechanical strength of these materials.

Electroactive Materials: The electron-donating nature of the amine and ether groups can be exploited to create materials with interesting electronic properties. By polymerizing or grafting these units onto conductive backbones, it may be possible to develop materials for sensors, organic electronics, or antistatic coatings.

Responsive Materials: By incorporating the aryloxyaniline core into polymer networks, it may be possible to create "smart" materials that respond to external stimuli such as pH, light, or temperature, due to changes in the protonation state of the amine or the conformation of the molecule.

The development of these materials will require a multidisciplinary approach, combining organic synthesis, polymer chemistry, and materials science to fully exploit the potential of the this compound structure.

Q & A

Basic: What are the recommended synthesis methods for 4-(4-Ethylphenoxy)aniline, and how do reaction conditions influence yield and purity?

Answer:

Synthesis typically involves Ullmann condensation or nucleophilic aromatic substitution between 4-ethylphenol and 4-nitroaniline, followed by reduction of the nitro group. Key factors include:

- Catalyst selection : Copper(I) iodide or palladium catalysts improve coupling efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous purification to avoid byproducts .

- Temperature control : Reactions often proceed at 80–120°C; higher temperatures risk decomposition of the phenoxy moiety .

Data Table :

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Ullmann Condensation | 65–75 | ≥95 | CuI, DMF, 100°C, 24h |

| Nitro Reduction | 85–90 | ≥98 | H₂/Pd-C, EtOH, RT |

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

Discrepancies often arise from structural analogs (e.g., substituent positioning) or assay variability . Methodological approaches include:

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., ethyl vs. methyl groups) to isolate activity contributors .

- Dose-response profiling : Compare IC₅₀ values across assays (e.g., bacterial vs. mammalian cell lines) to assess specificity .

- Metabolic stability assays : Use HPLC-MS to track degradation products that may interfere with bioactivity readings .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks for the ethylphenoxy group (δ 1.2–1.4 ppm for CH₃, δ 6.8–7.2 ppm for aromatic protons) and confirm amine protonation .

- FTIR : Identify N-H stretches (~3400 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

- HPLC : Monitor purity (>98%) using C18 columns with UV detection at 254 nm .

Advanced: How can computational modeling guide the design of this compound derivatives for target-specific interactions?

Answer:

- Docking simulations : Use software like AutoDock to predict binding affinities for biological targets (e.g., kinase enzymes) .

- DFT calculations : Optimize electron distribution at the aniline nitrogen to enhance nucleophilic reactivity in further derivatization .

- MD simulations : Assess stability of derivatives in aqueous vs. lipid environments to predict bioavailability .

Basic: What are the stability concerns for this compound under storage and experimental conditions?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photooxidation of the phenoxy group .

- Oxidation : Add antioxidants (e.g., BHT) to solutions to inhibit quinone formation .

- pH sensitivity : Maintain neutral conditions (pH 6–8) to avoid amine protonation or deprotonation .

Advanced: What strategies optimize the scalability of this compound synthesis for high-throughput research?

Answer:

- Flow chemistry : Continuous reactors reduce reaction times and improve reproducibility for Ullmann couplings .

- Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to simplify waste management .

- Automated purification : Use flash chromatography systems with gradient elution to isolate high-purity batches .

Basic: How does the electronic nature of the ethylphenoxy group influence the reactivity of this compound?

Answer:

The electron-donating ethyl group stabilizes the phenoxy moiety, reducing electrophilicity at the para position. This:

- Slows electrophilic substitution but enhances nucleophilic reactivity at the amine group .

- Increases solubility in nonpolar solvents compared to unsubstituted analogs .

Advanced: What experimental designs are recommended for studying environmental degradation pathways of this compound?

Answer:

- Photolysis studies : Exclude to UV light (λ = 254 nm) and analyze products via LC-MS to identify intermediates like quinones .

- Microbial degradation assays : Use soil slurries with LC-MS/MS to track metabolite formation (e.g., hydroxylated derivatives) .

- QSAR modeling : Predict ecotoxicity of degradation products using logP and topological polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.